molecular formula C23H22F3NO3 B4013144 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B4013144
M. Wt: 417.4 g/mol
InChI Key: ZSPVRWPLBGRZPO-UHFFFAOYSA-N
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Description

8-[(Azepan-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (hereafter referred to as the target compound) is a chromen-4-one derivative with a molecular formula of C₂₃H₂₂F₃NO₃ and a molar mass of 417.42 g/mol . Its structure includes a hydroxyl group at position 7, a phenyl group at position 3, a trifluoromethyl (-CF₃) group at position 2, and an azepane (7-membered saturated nitrogen heterocycle) moiety linked via a methyl group at position 8 (Fig. 1).

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO3/c24-23(25,26)22-19(15-8-4-3-5-9-15)20(29)16-10-11-18(28)17(21(16)30-22)14-27-12-6-1-2-7-13-27/h3-5,8-11,28H,1-2,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPVRWPLBGRZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic synthesis. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of the Target Compound

Property Value
Molecular formula C₂₃H₂₂F₃NO₃
Molar mass (g/mol) 417.42
Key functional groups -OH, -CF₃, azepane, phenyl
ChemSpider ID 4502168 (analogous compound)

Comparison with Structurally Similar Chromen-4-one Derivatives

Substituent Variations and Structural Analogues

8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

  • Molecular formula: C₂₂H₂₃NO₃ .
  • Key difference : Lacks the trifluoromethyl group at position 2.

3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

  • Molecular formula: C₂₃H₂₂ClF₃NO₃ .
  • Key differences :
    • Chlorophenyl vs. phenyl at position 3: The electron-withdrawing Cl may enhance electrophilic interactions.
    • 4-Methylpiperidine vs. azepane : A 6-membered ring (piperidine) instead of 7-membered (azepane), reducing steric bulk and altering conformational flexibility .

8-Methyl-3-(2-methylphenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one

  • Molecular formula : C₃₀H₂₁F₃N₄O₃ .
  • Methylphenyl at position 3: Enhances steric hindrance compared to the target compound’s phenyl group .

Functional Group Impact on Bioactivity

Trifluoromethyl (-CF₃) Group

  • The -CF₃ group in the target compound and its analogues (e.g., ) is critical for: Metabolic stability: Resistance to oxidative degradation. Lipophilicity: LogP values increase by ~1.0 compared to non-fluorinated analogues, improving blood-brain barrier penetration .

Hydroxyl (-OH) Group at Position 7

  • Present in all compared compounds (), this group enables hydrogen bonding with biological targets (e.g., enzymes, receptors). In antioxidant studies, -OH at position 7 correlates with radical scavenging activity via H-atom donation .

Heterocyclic Moieties (Azepane vs. Piperidine/Pyrazole)

  • Pyrazole : In ’s compound, this group may enhance kinase inhibition via interactions with ATP-binding sites .

Antioxidant Activity

  • Chromen-4-ones with -OH at position 7 (e.g., target compound) exhibit antioxidant properties. Computational studies show that electron-donating groups (e.g., -OH) lower bond dissociation energy (BDE), enhancing radical scavenging. The target compound’s -CF₃ group may counterbalance this by withdrawing electrons, but experimental data are needed .

TNF-α Inhibition

  • A structurally distinct biscoumarin () inhibits TNF-α via disassembly of trimeric subunits. While the target compound lacks the biscoumarin scaffold, its azepane and -CF₃ groups may facilitate interactions with inflammatory targets through hydrophobic and dipole interactions .

Structural Insights from Crystallography

  • SHELX software () has been used to resolve chromen-4-one structures, revealing planar chromen-4-one cores and substituent orientations critical for activity. For example, the azepane ring in the target compound likely adopts a chair-like conformation, optimizing steric interactions .

Table 2: Comparative Analysis of Chromen-4-one Derivatives

Compound Key Substituents Molecular Weight (g/mol) Notable Bioactivity
Target compound -CF₃, azepane, phenyl 417.42 Potential antioxidant/TNF-α
8-(1-Azepanylmethyl) analogue Azepane, phenyl (no -CF₃) 349.43 Lower metabolic stability
Chlorophenyl-piperidine derivative -CF₃, 4-methylpiperidine, chlorophenyl 454.88 Enhanced electrophilic binding
Pyrazole-methoxy compound -CF₃, pyrazole, methylphenyl 542.52 Kinase inhibition potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

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